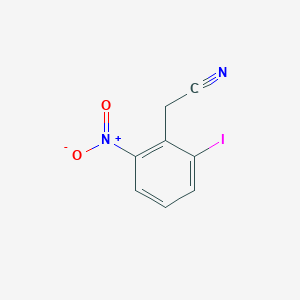

2-(2-Iodo-6-nitrophenyl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2O2 |

|---|---|

Molecular Weight |

288.04 g/mol |

IUPAC Name |

2-(2-iodo-6-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H5IN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2 |

InChI Key |

TXQNXKCKXWUZQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 2 Iodo 6 Nitrophenyl Acetonitrile

Activation and Transformation of the Aryl Iodide Bond

The carbon-iodine bond in 2-(2-Iodo-6-nitrophenyl)acetonitrile is a focal point of its reactivity, susceptible to a variety of activation methods that lead to the formation of highly reactive intermediates.

Hypervalent Iodine Intermediate Generation and Reactivity

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are powerful and versatile reagents in organic synthesis. wikipedia.org In the case of this compound, oxidation can lead to the formation of λ³-iodanes and λ⁵-iodanes. These species are characterized by an iodine atom in a higher oxidation state, typically +3 or +5, respectively. wikipedia.org

The generation of these intermediates is typically achieved by reacting the parent aryl iodide with strong oxidizing agents. For instance, reaction with peracids or other oxidants in the presence of appropriate ligands can yield stable or transient hypervalent iodine species. The ortho-nitro group in this compound is expected to influence the stability and reactivity of these intermediates through its electron-withdrawing nature. Research on o-nitroiodobenzene has shown that the nitro group is crucial in stabilizing uncommon hypervalent iodine structures where both iodine(III) and iodine(V) moieties coexist. rsc.org

Once formed, these hypervalent iodine intermediates exhibit a broad range of reactivity. They can act as electrophiles, oxidants, or participate in ligand-coupling reactions. Their utility in synthesis stems from their ability to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. organic-chemistry.orgprinceton.edu

| Oxidizing Agent | Expected Hypervalent Iodine Species | Potential Applications |

| m-Chloroperoxybenzoic acid (mCPBA) | λ³-Iodane (e.g., an iodosyl (B1239551) derivative) | Oxidative transformations, ligand transfer |

| Sodium periodate | λ⁵-Iodane (e.g., an iodyl derivative) | More powerful oxidations |

| Peracetic acid | λ³-Iodane | Selective oxidations |

Photoinduced Aryl-Iodide Bond Dissociation Pathways

The aryl-iodide bond is known to be susceptible to cleavage upon exposure to ultraviolet (UV) light. For this compound, photoirradiation can induce homolytic dissociation of the C-I bond, generating an aryl radical and an iodine atom. This process is a key step in various photochemical reactions.

The energy of the incident light must be sufficient to overcome the bond dissociation energy of the C-I bond. The presence of the nitro and acetonitrile (B52724) substituents on the aromatic ring can influence the absorption spectrum of the molecule and the quantum yield of the dissociation process. Upon excitation, the molecule can transition to an excited state where the C-I bond is significantly weakened, leading to its fragmentation. Studies on related nitrobenzyl compounds have shown that irradiation can lead to the formation of reactive intermediates. rsc.org

The resulting 2-nitro-6-(cyanomethyl)phenyl radical is a highly reactive species that can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or cyclization reactions, depending on the reaction conditions and the presence of other reagents.

Electrochemical Activation of Aryl Iodides

Electrochemical methods provide an alternative means of activating the aryl-iodide bond. By applying a suitable potential, it is possible to either reduce or oxidize the C-I bond, leading to the formation of reactive intermediates. In the case of this compound, electrochemical reduction would involve the transfer of an electron to the molecule, which could lead to the cleavage of the C-I bond to form an aryl anion and an iodide ion.

Conversely, electrochemical oxidation could lead to the formation of a radical cation, which could also undergo further reactions. The specific outcome of the electrochemical activation would depend on the applied potential, the solvent, and the supporting electrolyte. Electrochemical studies on related organic compounds in acetonitrile have demonstrated the feasibility of such transformations. mdpi.comresearchgate.net

| Electrochemical Method | Intermediate | Potential Product Type |

| Cathodic Reduction | Aryl anion | Products from nucleophilic attack |

| Anodic Oxidation | Aryl radical cation | Products from electrophilic or radical reactions |

Formation and Reactivity of Aryl Cations, Radicals, and Aryne Precursors

The activation of the aryl iodide bond in this compound can serve as a gateway to a variety of highly reactive intermediates, including aryl cations, radicals, and arynes. As discussed previously, aryl radicals can be generated photochemically.

Arynes, or benzyne (B1209423) intermediates, are another important class of reactive species that can be generated from ortho-disubstituted benzene (B151609) derivatives. For this compound, treatment with a strong base could potentially lead to the formation of 3-nitro-7-cyanobenzyne via an elimination reaction. However, the presence of the acidic protons on the acetonitrile group might complicate this pathway. Alternative methods for aryne generation, such as fluoride-induced elimination from a corresponding trimethylsilylaryl triflate precursor, could be more viable. manchester.ac.uk The reactivity of arynes is characterized by their participation in nucleophilic addition and pericyclic reactions. nih.gov

Cross-Coupling Mechanisms Involving Aryl Iodides

Aryl iodides are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.govnih.govrsc.org The high reactivity of the C-I bond facilitates oxidative addition to low-valent transition metal catalysts, typically palladium(0) complexes.

In a typical palladium-catalyzed cross-coupling reaction, the mechanism involves the following key steps:

Oxidative Addition: The aryl iodide, this compound, reacts with a Pd(0) complex to form a Pd(II) intermediate.

Transmetalation (for Suzuki and similar couplings) or Alkyne Coordination/Insertion (for Sonogashira/Heck): A second reaction partner (e.g., an organoboron compound in a Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. ru.nl

The ortho-nitro group can exert both steric and electronic effects on the course of these reactions, potentially influencing the rate and selectivity of the coupling process.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(0) / Base | Biaryl |

| Sonogashira Coupling | Terminal alkyne | Pd(0) / Cu(I) / Base | Arylalkyne |

| Heck Coupling | Alkene | Pd(0) / Base | Arylalkene |

Reactivity Profiles and Transformations of the Nitro Group

The nitro group in this compound is a versatile functional group that can undergo a range of transformations, most notably reduction to an amino group. This transformation is of significant importance in organic synthesis as it provides access to anilines, which are key building blocks for pharmaceuticals and materials.

The reduction of the nitro group can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni), or chemical reducing agents such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or iron in acidic media. The choice of reducing agent can sometimes be tuned to achieve partial reduction to intermediate oxidation states like nitroso or hydroxylamino, although the amino group is the most common product. Microbial transformations have also been shown to reduce nitroaromatic compounds. researchgate.net

The reactivity of the nitro group is influenced by the other substituents on the aromatic ring. The presence of the iodine atom and the cyanomethyl group may affect the rate and efficiency of the reduction. Furthermore, the conditions used for the reduction of the nitro group must be compatible with the aryl iodide bond, as some reducing conditions could also lead to the cleavage of the C-I bond (hydrodeiodination).

Photoexcited Nitro-Mediated Annulations and Redox Processes

The this compound structure belongs to the class of ortho-nitrobenzyl (oNB) compounds, which are well-known for their photochemical properties. rsc.orgrsc.org Upon irradiation with UV light (typically in the 300–365 nm range), the excited ortho-nitro group can initiate a series of intramolecular reactions. nih.gov The established mechanism for oNB compounds involves the abstraction of a hydrogen atom from the benzylic carbon (the α-methylene carbon of the acetonitrile group) by the excited nitro group. nih.gov

This hydrogen atom transfer results in the formation of an aci-nitro tautomer intermediate. This is followed by a rapid molecular rearrangement and cyclization, which typically leads to the formation of a benzoisoxazoline derivative. This intermediate subsequently cleaves to yield two primary photoproducts: a carboxylic acid (or a related functional group derived from the benzylic position) and an ortho-nitrosobenzaldehyde derivative. nih.gov The efficiency and quantum yield of this uncaging process are influenced by the nature of the substituent at the benzylic position, as it affects the stability of radical intermediates formed during the reaction. researchgate.net While the primary photoproducts are the nitroso compound and the released side chain, secondary photoreactions can occur, such as the dimerization of the ortho-nitrosobenzaldehyde to form azobenzene (B91143) derivatives. nih.gov

Intramolecular Redox C-N Coupling Mechanisms

The proximity of the nitro and acetonitrile groups in this compound facilitates intramolecular redox reactions, particularly under reductive conditions, leading to the formation of heterocyclic structures. A prominent example of this is the reductive cyclization to form indole (B1671886) derivatives.

The catalytic hydrogenation of (2-nitrophenyl)acetonitrile and its derivatives is a known method for synthesizing N-hydroxy-2-aminoindoles. researchgate.net This transformation involves a chemoselective reduction of the nitro group to a hydroxylamine (B1172632) intermediate. This is followed by a spontaneous or catalyzed intramolecular cyclization, where the nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbon of the nitrile group. researchgate.net This process represents a classic intramolecular redox C-N coupling.

Table 1: Conditions for Reductive Cyclization of (2-Nitrophenyl)acetonitrile Derivatives

| Catalyst System | Key Intermediate | Final Product Class |

|---|---|---|

| Pd/C and (Ph₃P)₄Pd | N-Hydroxylamine | N-Hydroxy-2-aminoindoles researchgate.net |

| Zn powder, FeCl₃, HCl | Amine | 2-Aminoindoles researchgate.net |

Other synthetic strategies for N-hydroxyindoles starting from related nitro-aromatic precursors, such as the base-mediated cyclization of 2-nitrostyrenes or the annulation of nitrosoarenes with alkynes, also rely on the principle of intramolecular cyclization involving a reduced nitrogen species. unito.itnih.gov

Nitration Strategies for Aryl Acetonitriles

The synthesis of this compound would logically proceed from the nitration of a precursor such as (2-iodophenyl)acetonitrile. The regioselectivity of this electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the benzene ring.

In the precursor, (2-iodophenyl)acetonitrile, two substituents influence the position of the incoming nitro group:

Iodo group (-I): An ortho, para-director and a deactivating group due to its electron-withdrawing inductive effect and electron-donating resonance effect.

Cyanomethyl group (-CH₂CN): A weakly deactivating group that is considered an ortho, para-director.

The nitration of phenylacetonitrile (B145931) with mixed nitric and sulfuric acids typically yields a mixture of ortho- and para-nitro isomers. google.com The regiochemical outcome for the nitration of (2-iodophenyl)acetonitrile is more complex. The iodo group at position 2 directs incoming electrophiles to positions 4 and 6. The cyanomethyl group at position 1 directs to positions 2, 4, and 6. Both groups, therefore, activate the 6-position (ortho to both substituents) for electrophilic attack. However, steric hindrance from the adjacent bulky iodine atom could influence the reaction. Computational studies on substituted benzenes have shown that predicting regioselectivity in nitrations can be challenging and may require complex models that account for solvent and counterion effects. nih.gov

Table 2: Directing Effects of Substituents in Electrophilic Nitration

| Substituent | Type | Directing Preference |

|---|---|---|

| -I (Iodo) | Deactivating | Ortho, Para libretexts.org |

| -CH₂CN (Cyanomethyl) | Weakly Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta libretexts.org |

Reactions and Derivatizations Involving the Acetonitrile Moiety

The acetonitrile portion of the molecule offers several sites for chemical transformation, including the α-methylene carbon, the nitrile carbon, and the nitrile nitrogen.

Reactivity of the α-Methylene Carbon of the Acetonitrile Group

The methylene (B1212753) protons (α-protons) adjacent to the nitrile group in aryl acetonitriles are acidic. This acidity is due to the electron-withdrawing nature of both the cyano group and the aromatic ring, which stabilize the resulting carbanion (a cyano-alkylide anion) via resonance and induction.

In the presence of a base, this compound can be readily deprotonated to form a nucleophilic carbanion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides.

Condensation: Reactions with carbonyl compounds (e.g., Aldol-type reactions) or activated alkenes (e.g., Michael additions).

For instance, studies on o-nitrophenylacetonitrile have demonstrated its participation in Michael additions to α,β-unsaturated compounds, which can be followed by intramolecular cyclocondensations to generate complex heterocyclic systems like quinolines. researchgate.net This highlights the synthetic utility of the nucleophilic character of the α-methylene carbon.

Electrochemical Transformations of the Acetonitrile Functionality

The electrochemical behavior of this compound is dominated by the reduction of the nitro group, a highly electroactive functionality. The electrochemical reduction of aromatic nitro compounds has been studied extensively and generally proceeds through a series of multi-electron and proton transfer steps. researchgate.netresearchgate.netuchile.cl

The typical reduction pathway for a nitroarene in an aprotic medium involves an initial reversible one-electron transfer to form a stable nitro radical anion. uchile.clbohrium.com Further reduction can lead sequentially to the nitroso, hydroxylamine, and finally the amine derivatives. bohrium.com The specific product obtained can often be controlled by adjusting the electrode potential, pH, and solvent. rsc.org

Table 3: Stepwise Reduction Products of Aromatic Nitro Group

| Step | Product | Electrons Transferred (Overall) |

|---|---|---|

| 1 | Nitro Radical Anion (ArNO₂⁻) | 1e⁻ |

| 2 | Nitroso (ArNO) | 2e⁻, 2H⁺ |

| 3 | N-Hydroxylamine (ArNHOH) | 4e⁻, 4H⁺ |

| 4 | Amine (ArNH₂) | 6e⁻, 6H⁺ |

In addition to the nitro group, the carbon-iodine bond is also susceptible to electrochemical reduction. The nitrile group itself can undergo electroreduction, typically at more negative potentials, leading to hydrodimerization products or complete reduction to an amine. pku.edu.cn The presence of multiple reducible groups suggests a complex electrochemical profile where selectivity would be a key challenge.

Nucleophilic Reactivity of the Nitrile Nitrogen

While the carbon atom of the nitrile group is electrophilic, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile, particularly after activation by coordination to a Lewis acid or protonation. This nucleophilicity is central to reactions like the Ritter reaction, where nitriles react with carbocations to form N-substituted amides after hydrolysis.

Another important class of reactions involving the nitrile nitrogen's nucleophilicity is [3+2] cycloadditions with 1,3-dipoles. For example, the reaction of nitriles with organic azides, often catalyzed by Lewis acids, is a well-established method for the synthesis of tetrazole rings. This transformation showcases the ability of the nitrile nitrogen to participate in concerted or stepwise cycloaddition mechanisms to form stable five-membered heterocycles. While specific examples involving this compound are not prominent, this general reactivity pattern represents a potential pathway for its derivatization.

Elucidation of Reaction Mechanisms and Kinetic Studies

The study of reaction mechanisms and kinetics for a compound like this compound is crucial for understanding its reactivity and optimizing its application in synthetic chemistry. Such investigations provide insights into the stepwise sequence of bond-breaking and bond-forming events, the nature of transition states, and the identity of any transient intermediates.

Kinetic Isotope Effect (KIE) Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms. It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state.

For this compound, a primary KIE could be investigated by isotopic labeling of the methylene (-CH₂-) group of the acetonitrile moiety. By replacing the hydrogen atoms with deuterium (B1214612) (-CD₂-), it would be possible to probe reactions where the cleavage of a C-H bond at this position is involved in the rate-limiting step.

A significant primary KIE (typically kH/kD > 2) would be expected for reactions where the deprotonation of the acetonitrile alpha-carbon is the rate-determining step. This is often the case in base-mediated reactions where a carbanion intermediate is formed. Conversely, a small or negligible KIE (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the rate-determining step.

Secondary KIEs could also be employed to study changes in hybridization at the alpha-carbon in the transition state. While no specific experimental KIE data for this compound is publicly available, the following table illustrates the type of data that could be obtained and its interpretation in the context of its known reactivity.

| Reaction Type | Isotopically Labeled Position | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| Base-catalyzed alkylation | α-CH₂ of acetonitrile | 6.5 | C-H bond breaking is the rate-determining step, consistent with a carbanion formation mechanism. |

| Palladium-catalyzed cyclization | α-CH₂ of acetonitrile | 1.1 | C-H bond breaking is not the rate-determining step. The rate is likely controlled by oxidative addition or reductive elimination at the metal center. |

| Nucleophilic aromatic substitution at the iodo-position | α-CH₂ of acetonitrile | 1.0 | The acetonitrile group is not directly involved in the rate-determining step of the substitution. |

Identification of Transient Intermediates

The identification and characterization of transient intermediates are fundamental to a complete understanding of a reaction mechanism. These short-lived species often dictate the reaction pathway and the structure of the final products. For this compound, several types of transient intermediates can be postulated depending on the reaction conditions.

In the context of nucleophilic aromatic substitution (SNAᵣ) reactions, where a nucleophile replaces the iodo group, the formation of a Meisenheimer complex is a plausible intermediate. The strong electron-withdrawing nitro group stabilizes the negative charge in this anionic sigma complex. The formation of such intermediates is a key feature of the stepwise mechanism for SNAᵣ reactions.

For transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations to form indole derivatives, organometallic intermediates would be involved. These could include oxidative addition complexes, where the palladium inserts into the C-I bond, followed by further transformations.

The detection and characterization of these transient species can be achieved through a combination of spectroscopic techniques and computational studies. Low-temperature NMR and UV-Vis spectroscopy can sometimes allow for the direct observation of intermediates. Time-resolved spectroscopy can be used to study their kinetics on very short timescales. Computational methods, such as Density Functional Theory (DFT), are also invaluable for predicting the structures and energies of potential intermediates and transition states.

The following table summarizes potential transient intermediates in the reactivity of this compound and the methods that could be employed for their study.

| Reaction Type | Plausible Transient Intermediate | Methods for Identification/Characterization |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAᵣ) | Meisenheimer Complex | Low-temperature NMR, UV-Vis Spectroscopy, Computational Modeling (DFT) |

| Base-catalyzed reactions | α-Carbanion | Trapping experiments, in-situ IR spectroscopy, NMR spectroscopy with a non-reactive counterion |

| Palladium-catalyzed cross-coupling/cyclization | Organopalladium(II) complex | ³¹P NMR (if phosphine (B1218219) ligands are used), in-situ mass spectrometry, computational studies |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 2 Iodo 6 Nitrophenyl Acetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While specific spectral data for 2-(2-Iodo-6-nitrophenyl)acetonitrile is not widely published, its ¹H and ¹³C NMR spectra can be predicted based on analyses of closely related isomers and analogues, such as (4-nitrophenyl)acetonitrile and (2-nitrophenyl)acetonitrile.

In the ¹H NMR spectrum, the methylene (B1212753) protons (-CH₂CN) would be expected to appear as a singlet. For isomers like (4-nitrophenyl)acetonitrile, this peak is typically observed around 3.9-4.2 ppm. The aromatic region would display a complex splitting pattern corresponding to the three protons on the substituted benzene (B151609) ring. The electron-withdrawing effects of the nitro group and the iodine atom would cause these protons to resonate at lower fields (higher ppm values), likely in the range of 7.5 to 8.5 ppm.

The ¹³C NMR spectrum would provide complementary information. The carbon of the nitrile group (-C≡N) typically appears around 115-120 ppm. The methylene carbon (-CH₂CN) would be found further upfield. The six aromatic carbons would produce distinct signals, with their chemical shifts heavily influenced by the attached substituents. The carbons directly bonded to the iodine (C-I) and the nitro group (C-NO₂) would be significantly shifted; the C-I carbon experiences a shielding effect, moving it upfield, while the C-NO₂ carbon is deshielded.

Table 1: Exemplary ¹H and ¹³C NMR Chemical Shift Data for a Nitrophenylacetonitrile Scaffold (Data based on analogues like (4-nitrophenyl)acetonitrile in CDCl₃)

| Atom | Nucleus | Exemplary Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂CN | ¹H | ~ 3.92 | Singlet |

| Aromatic-H | ¹H | ~ 7.56 | Doublet |

| Aromatic-H | ¹H | ~ 8.25 | Doublet |

| -CH₂CN | ¹³C | ~ 25 | - |

| -C≡N | ¹³C | ~ 117 | - |

| Aromatic-C | ¹³C | ~ 124 | - |

| Aromatic-C | ¹³C | ~ 129 | - |

| Aromatic C-CH₂CN | ¹³C | ~ 138 | - |

| Aromatic C-NO₂ | ¹³C | ~ 147 | - |

Note: The presence of a ¹⁹F nucleus is not applicable to the parent compound but would be a key analytical handle in fluorinated derivatives, providing distinct signals and coupling patterns.

The choice of solvent can subtly influence NMR spectra. Polar solvents can interact with the polar nitro group and nitrile functionality, leading to shifts in the resonance frequencies of nearby nuclei compared to spectra recorded in nonpolar solvents. For instance, running spectra in both chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) can help resolve overlapping signals and confirm assignments, as DMSO's higher polarity may induce more significant chemical shift changes, particularly for protons and carbons near the polar functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide crucial information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) spectroscopy is used to identify specific functional groups by their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the nitrile and nitro groups. The C≡N stretch of the nitrile group is expected to appear as a sharp, intense peak in the range of 2240-2260 cm⁻¹. The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations would also be observed.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic nitro compounds typically exhibit two main absorption bands. The high-energy band, usually found below 250 nm, corresponds to a π → π* transition within the benzene ring. A lower-energy band, often appearing above 300 nm, is attributed to the n → π* transition of the nitro group. The exact position (λ_max) and intensity of these bands are sensitive to the substitution pattern and solvent polarity.

Table 2: Characteristic IR and UV-Vis Absorption Data for a Nitrophenylacetonitrile Moiety

| Spectroscopy | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | Nitrile (C≡N) Stretch | 2240 - 2260 |

| IR | Asymmetric Nitro (NO₂) Stretch | 1500 - 1570 |

| IR | Symmetric Nitro (NO₂) Stretch | 1330 - 1370 |

| UV-Vis | π → π* Transition | < 250 nm |

| UV-Vis | n → π* Transition | > 300 nm |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous validation of its elemental formula. For this compound (C₈H₅IN₂O₂), the theoretical monoisotopic mass can be calculated with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation pathways. Common losses for nitroaromatic compounds include the elimination of NO₂ (46 Da) and NO (30 Da). The presence of iodine would also lead to fragments corresponding to the loss of an iodine radical (127 Da).

Table 3: Calculated Exact Masses of Plausible Ions in HRMS

| Ion | Formula | Description | Calculated m/z |

| [M]⁺˙ | [C₈H₅IN₂O₂]⁺˙ | Molecular Ion | 287.9447 |

| [M-NO₂]⁺ | [C₈H₅IN]⁺ | Loss of nitro group | 241.9491 |

| [M-I]⁺ | [C₈H₅N₂O₂]⁺ | Loss of iodine radical | 161.0351 |

| [M-NO₂-HCN]⁺ | [C₇H₄I]⁺ | Subsequent loss of HCN | 214.9358 |

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

While a crystal structure for this compound is not available in open-access databases, analysis of related structures, such as other iodo-nitrobenzene derivatives, allows for an informed description of its expected geometry. The benzene ring would be largely planar. The bulky iodine atom and nitro group at the ortho positions (1 and 6) would likely cause some steric strain, potentially leading to a slight twisting of the nitro and acetonitrile (B52724) groups out of the plane of the aromatic ring. The C-I, C-N, and C-C bond lengths would be consistent with those observed in similar substituted aromatic systems.

Table 4: Representative Crystallographic Data for a Substituted Iodo-Aromatic Compound (Based on data from analogous structures)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | e.g., Pna2₁ |

| a (Å) | ~ 7.0 |

| b (Å) | ~ 13.5 |

| c (Å) | ~ 18.0 |

| Bond Length (C-I) | ~ 2.10 Å |

| Bond Length (C-NO₂) | ~ 1.48 Å |

| Bond Angle (C-C-I) | ~ 120° |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing Motifs

For a molecule like this compound, the analysis would reveal a variety of interactions. Given the presence of the electronegative oxygen atoms of the nitro group and the slightly acidic methylene protons, C-H···O hydrogen bonds would be expected to play a significant role in the crystal packing. Other important contacts would include H···H interactions, which are generally the most abundant, as well as contacts involving the iodine atom (I···O, I···N) and π-stacking interactions between aromatic rings.

Table 5: Exemplary Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Iodonitrophenol Derivative

| Interaction Type (Atom···Atom) | Percentage Contribution to Hirshfeld Surface (%) |

| O···H / H···O | 26.9% |

| H···H | 22.0% |

| C···H / H···C | 11.8% |

| I···H / H···I | 10.1% |

| C···C (π-stacking) | 6.5% |

| O···C / C···O | 5.6% |

| I···C / C···I | 4.9% |

| Other | 12.2% |

This quantitative breakdown highlights the key forces that govern the supramolecular assembly of the compound in the solid state, providing insights that are complementary to the geometric data obtained from SC-XRD.

Characterization of Halogen Bonding Interactions (e.g., N⋯I)

A prominent feature in the crystal structure of iodo-substituted aromatic compounds is the formation of halogen bonds, where the iodine atom acts as a Lewis acidic halogen bond donor. In derivatives of this compound, the nitrile nitrogen atom is a potent halogen bond acceptor. The interaction between the iodine atom of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule (N⋯I) is a significant structure-directing force. researchgate.net

These N⋯I halogen bonds are characterized by distances shorter than the sum of the van der Waals radii of nitrogen and iodine (approximately 3.53 Å) and a nearly linear C-I⋯N angle, typically approaching 180°. Quantum chemical calculations and topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can further characterize these interactions by identifying bond critical points between the N and I atoms. researchgate.net

In a related compound, 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile, N⋯I interactions were observed to be a key contributor to the crystal packing, with Hirshfeld surface analysis indicating that these contacts accounted for 5.6% of the total intermolecular contacts. nih.gov Similar interactions would be expected to play a crucial role in the crystal engineering of this compound derivatives.

Table 1: Typical Geometrical Parameters for N⋯I Halogen Bonds

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (C-I⋯N) (°) |

|---|

Note: The values presented are typical ranges observed for such interactions in various crystal structures and may vary for specific derivatives.

Analysis of C-H⋯F and Other Weak Interactions

In derivatives of this compound that incorporate fluorine substituents, weak hydrogen bonds of the C-H⋯F type are anticipated to be prevalent. These interactions, while weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal lattice. nih.gov The aromatic C-H groups can act as donors to the electronegative fluorine atoms of an adjacent molecule.

The geometric parameters of these C-H⋯F interactions, such as the H⋯F distance and the C-H⋯F angle, can be determined from single-crystal X-ray diffraction data. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these contacts. For instance, in 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile, F⋯H contacts were the most significant contributors to the crystal packing, accounting for 29.4% of the total Hirshfeld surface contacts. nih.gov

Other weak interactions that can be expected to influence the crystal packing of these derivatives include C-H⋯O interactions with the nitro group, π-π stacking between the aromatic rings, and various other van der Waals forces. nih.govnih.gov The interplay of these multiple weak forces results in the observed supramolecular architecture.

Table 2: Representative Weak Intermolecular Interactions and Their Characteristics

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Weak Hydrogen Bond | C-H | F-C | H⋯F: 2.2 - 2.6 |

| Weak Hydrogen Bond | C-H | O-N | H⋯O: 2.3 - 2.8 |

Note: These are generalized distance ranges and the specific values depend on the molecular geometry and crystal packing.

Evaluation of Enrichment Ratios in Crystal Packing

Hirshfeld surface analysis can be extended to calculate enrichment ratios, which provide a quantitative measure of the propensity for certain intermolecular contacts to form in a crystal structure. nih.gov The enrichment ratio (E_XY) for a pair of atomic species X and Y is the ratio of the actual proportion of contacts between X and Y on the Hirshfeld surface to the proportion that would be expected if the contacts were purely random. researchgate.net An enrichment ratio greater than unity indicates that a particular contact is over-represented, or favored, in the crystal packing. nih.gov

For derivatives of this compound, the calculation of enrichment ratios would allow for a hierarchical ranking of the various intermolecular interactions. It is expected that specific, directional interactions like N⋯I halogen bonds and C-H⋯F hydrogen bonds would exhibit high enrichment ratios, confirming their role as key structure-directing interactions. mdpi.com

Table 3: Illustrative Enrichment Ratios for Intermolecular Contacts

| Contact Type | Expected Enrichment Ratio (E_XY) | Interpretation |

|---|---|---|

| N⋯I | > 1.5 | Highly favored, strong directional interaction |

| C-H⋯F | > 1.2 | Favored, significant directional interaction |

| H⋯H | < 1.0 | Under-represented, but often abundant |

Note: These are hypothetical enrichment ratios for illustrative purposes, based on general trends observed in molecular crystals. Actual values would need to be calculated from specific crystallographic data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.